

Application Notes and Protocols for NMR Spectroscopy of 2-Aminoethanesulfonamide Hydrochloride

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Compound of Interest

Compound Name: 2-Aminoethanesulfonamide
hydrochloride

Cat. No.: B129864

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **2-Aminoethanesulfonamide hydrochloride**. This document includes detailed protocols for sample preparation and data acquisition, alongside tabulated NMR data and a visualization of a key signaling pathway relevant to its application in drug development.

Introduction

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a sulfonamide compound of interest in pharmaceutical and biochemical research. It serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting metabolic disorders and inflammation. Furthermore, its structural similarity to endogenous compounds makes it a valuable tool in studies of enzyme inhibition and metabolic pathways. NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this and other small molecules.

Chemical Structure

Molecular Formula: $C_2H_9ClN_2O_2S$ ^[1]

Molecular Weight: 160.62 g/mol [1][2]

Structure:

Quantitative NMR Data

The following table summarizes the ^1H and ^{13}C NMR spectral data for **2-Aminoethanesulfonamide hydrochloride** recorded in Deuterium Oxide (D_2O).

^1H NMR Data (400 MHz, D_2O)			
Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.51	Triplet (t)	6.3	$-\text{CH}_2-\text{SO}_2-$
3.40	Triplet (t)	6.3	$-\text{CH}_2-\text{NH}_3^+$

^{13}C NMR Data (100 MHz, D_2O)	
Chemical Shift (δ) ppm	Assignment
51.00	$-\text{CH}_2-\text{SO}_2-$
34.28	$-\text{CH}_2-\text{NH}_3^+$

Note: The chemical shifts are referenced to the residual solvent peak. Chemical shifts can be influenced by concentration, temperature, and pH.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a sample of **2-Aminoethanesulfonamide hydrochloride** for NMR spectroscopy.

- **Sample Weighing:** Accurately weigh 5-10 mg of **2-Aminoethanesulfonamide hydrochloride** for ^1H NMR analysis or 20-50 mg for ^{13}C NMR analysis.

- **Solvent Selection:** Deuterium oxide (D_2O) is a suitable solvent for this hydrophilic compound. Other deuterated polar solvents like DMSO- d_6 or Methanol- d_4 could also be used, which would result in different chemical shifts for the analyte and the residual solvent peak.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Dissolution:** Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
- **Filtration:** To remove any particulate matter that could affect the spectral quality, filter the solution through a pipette fitted with a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[\[8\]](#)
- **Transfer to NMR Tube:** Ensure the height of the solution in the NMR tube is at least 4-5 cm to allow for proper shimming of the magnetic field.
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring standard 1D 1H and ^{13}C NMR spectra. Instrument-specific parameters may require optimization.

1H NMR Acquisition Parameters:

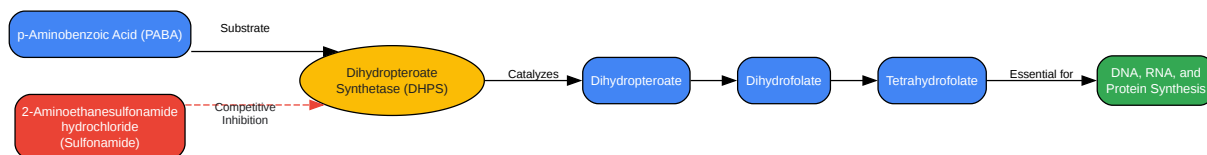
- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Spectrometer Frequency:** 400 MHz
- **Spectral Width:** 12-16 ppm
- **Acquisition Time:** 2-4 seconds
- **Relaxation Delay:** 1-5 seconds
- **Number of Scans:** 8-16, depending on the sample concentration.

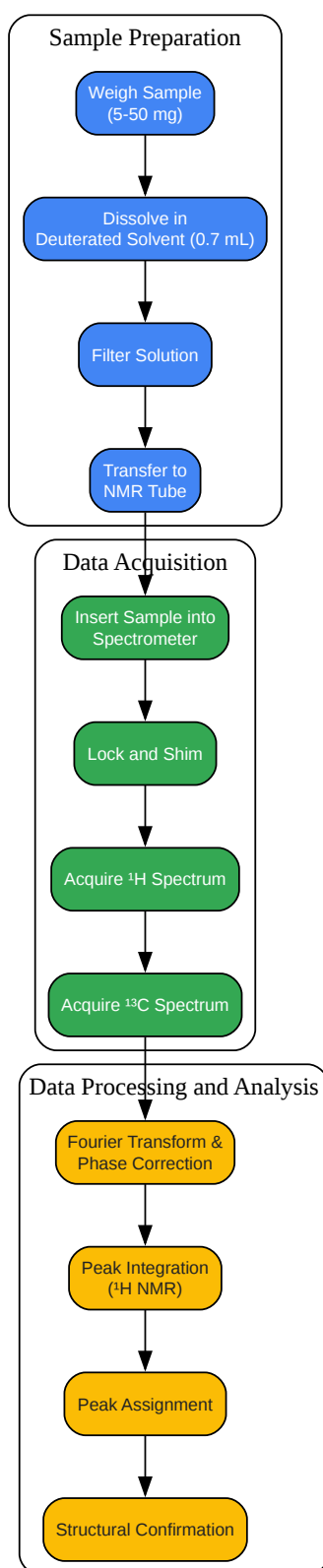
^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectrometer Frequency: 100 MHz
- Spectral Width: 0-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128 to several thousand, depending on the sample concentration.

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides are a well-known class of antibiotics that act by inhibiting the synthesis of folic acid in bacteria.^{[9][10][11]} This pathway is a key target for antimicrobial drug development. **2-Aminoethanesulfonamide hydrochloride**, as a sulfonamide-containing compound, can be utilized in studies aimed at understanding and developing new inhibitors of this pathway. The diagram below illustrates the mechanism of action of sulfonamides.





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